Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester

Description

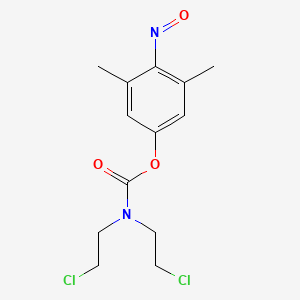

This compound is a carbamate ester derivative characterized by a bis(2-chloroethyl) group attached to the carbamic acid moiety and a 4-nitroso-3,5-xylyl (3,5-dimethyl-4-nitroso-phenyl) ester group. Its structural complexity implies reactivity influenced by both the electron-withdrawing nitroso group and the chloroethyl side chains, which are known to participate in nucleophilic substitution reactions .

Properties

CAS No. |

63884-83-3 |

|---|---|

Molecular Formula |

C13H16Cl2N2O3 |

Molecular Weight |

319.18 g/mol |

IUPAC Name |

(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3 |

InChI Key |

FZFLXPZCRIPDIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Principle

A highly efficient method involves reacting an amine (such as aniline derivatives), carbon dioxide, and an alkoxysilane compound (e.g., tetramethoxysilane) in the presence of a zinc compound catalyst. This method has been demonstrated to produce carbamic acid esters with high yield and selectivity, overcoming difficulties in obtaining such esters by conventional methods.

Catalyst Types and Ligands

- Zinc compounds used include zinc oxide (ZnO), zinc chloride (ZnCl2), zinc bromide (ZnBr2), zinc trifluoromethanesulfonate (Zn(OTf)2), and zinc acetate (Zn(OAc)2).

- Zinc acetate is preferred due to its superior catalytic performance.

- Ligands that coordinate with zinc to form complexes enhance catalytic efficiency. Examples include:

- 1,10-Phenanthroline (phen)

- 2,2’-Bipyridine (bpy)

- N,N’-Bis(2-pyridylmethyl)ethylenediamine (bispicen)

- 1,4,8,11-Tetraazacyclotetradecane (cyclam)

- Ethylenediamine derivatives

Reaction Conditions

- Temperature: 150°C

- Pressure: Approximately 5 MPa of carbon dioxide

- Reaction Time: 24 hours

- Solvent: Acetonitrile or other non-alcoholic solvents such as benzene, toluene, hexane, tetrahydrofuran, diethyl ether, dioxane, or dichloromethane.

Experimental Data and Yields

| Example No. | Zinc Compound | Ligand | Ligand Amount (mmol) | Yield of Carbamic Acid Ester (%) | Yield of By-product (%) |

|---|---|---|---|---|---|

| 1-1 | ZnO | None | - | 22 | 13 |

| 1-2 | ZnCl2 | None | - | 18 | 9 |

| 1-3 | ZnBr2 | None | - | 29 | 16 |

| 1-4 | Zn(OTf)2 | None | - | 35 | 6 |

| 1-5 | Zn(OAc)2 | None | - | 60 | 6 |

| 1-6 | Zn(OAc)2 | Phen | 0.06 | 84 | 3 |

| 1-7 | Zn(OAc)2 | Bpy | 0.06 | 83 | 5 |

| 1-8 | Zn(OAc)2 | Bispicen | 0.03 | 84 | 5 |

| 1-9 | Zn(OAc)2 | Cyclam | 0.03 | 60 | 12 |

| Comparative | None | None | - | 1 | 2 |

Table 1: Yield of Carbamic Acid Ester Using Various Zinc Catalysts and Ligands (Adapted from EP 3 508 473 B1)

The data clearly indicate that zinc acetate combined with nitrogen-containing ligands such as 1,10-phenanthroline or 2,2’-bipyridine significantly improves yield and selectivity of the desired carbamic acid ester.

Synthesis Using Ionic Liquids as Catalysts

Method Description

Ionic liquids have been employed as alternative catalysts to enhance carbamic acid ester synthesis. The reaction involves:

- Charging an autoclave with ionic liquid catalyst, aniline, tetramethoxysilane, and a solvent (e.g., acetonitrile).

- Pressurizing with carbon dioxide to 5 MPa.

- Heating to 150°C and stirring for 24 hours.

This method provides a green chemistry approach with potential for catalyst recycling and reduced environmental impact.

Reaction Outcome

The ionic liquid-catalyzed reactions yield carbamic acid esters with comparable efficiency to zinc-based catalysts, though specific yield data depend on the ionic liquid used. This method offers flexibility in catalyst design to optimize synthesis conditions.

Alkali Metal Compound Catalyzed Synthesis

Process Parameters

- Use of alkali metal compounds as catalysts (e.g., potassium or sodium salts).

- Reaction conditions similar to zinc catalysis: 150°C, 5 MPa CO2, 24 hours.

- Solvent: Acetonitrile or other inert solvents.

Advantages and Limitations

- Alkali metal catalysts provide an alternative to transition metal catalysts.

- Yields are generally good but may require optimization of catalyst loading and reaction time.

- Pressure range can be broader (0.5 to 100 MPa), with 1 to 30 MPa preferred for practical synthesis.

Additional Considerations and Notes on Synthesis

- The reaction is typically conducted in sealed autoclaves equipped with stirring to ensure homogeneity and adequate gas-liquid contact.

- Carbon dioxide acts as a carbonyl source, reacting with amines to form carbamate intermediates that are then esterified by alkoxysilanes.

- Solvent choice is critical; alcohol solvents are avoided as they may interfere with carbamate formation.

- Reaction times vary from 4 to 24 hours depending on catalyst and conditions.

- Temperature control is essential to balance reaction rate and selectivity, with 150°C being optimal in most reported cases.

- The compound "Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester" specifically may require tailored amine precursors and nitrosation steps post-carbamate formation, as indicated by literature on related nitrosocarbamate derivatives used as alkylating agents.

Summary Table of Preparation Methods

| Method | Catalyst Type | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| Zinc Compound + Ligand | Zn(OAc)2 + Phen/Bpy | 150 | 5 | 24 | Acetonitrile | 60 - 84 | Highest yields with zinc acetate + ligand |

| Ionic Liquid Catalysis | Various ionic liquids | 150 | 5 | 24 | Acetonitrile | Comparable | Green chemistry approach |

| Alkali Metal Compound Catalysis | K/Na salts | 150 | 1 - 30 | 4 - 24 | Acetonitrile | Moderate | Broader pressure range, alternative catalyst |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related carbamates and alkylating agents.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Influence: The bis(2-chloroethyl) group in the target compound shares structural similarity with mustard gas, a potent alkylating agent. However, its incorporation into a carbamate framework may alter reactivity compared to sulfide-based mustard gas. The nitroso group (-NO) on the aromatic ring distinguishes it from Mexacarbate, which features a dimethylamino group (-N(CH₃)₂).

Toxicity Mechanisms :

- Unlike Mexacarbate, which inhibits acetylcholinesterase via carbamate-mediated carbamylation, the target compound’s toxicity may arise from dual mechanisms : alkylation (via chloroethyl groups) and nitroso-related DNA adduct formation.

- Mustard gas’s bis(2-chloroethyl) sulfide moiety causes severe blistering via DNA crosslinking, whereas the carbamate backbone in the target compound may confer different pharmacokinetic properties (e.g., solubility, metabolic stability) .

Synthetic Considerations: The synthesis of nitroso-aromatic carbamates is less documented compared to amino- or methyl-substituted analogs like Mexacarbate.

Research Findings and Data Gaps

- Physicochemical Data: No melting points, IR/NMR spectra, or mass spectrometry data for the target compound are provided in the evidence. Such data are critical for validating purity and structure.

- Toxicological Studies: The evidence lacks specific LD₅₀ values or carcinogenicity assays. Comparisons with Mexacarbate (oral LD₅₀ ~5–10 mg/kg in rats) and mustard gas (LCt₅₀ ~1500 mg·min/m³) remain speculative without experimental data .

- Environmental Fate : The nitroso group’s stability in environmental matrices (e.g., hydrolysis, photodegradation) is unaddressed but critical for risk assessment.

Biological Activity

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester, commonly referred to as a chloroethyl nitrosourea derivative, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : [Not available in the provided data]

The compound features a nitroso group that contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Carbamic acid derivatives have been studied for their ability to alkylate DNA and proteins, leading to cytotoxic effects. The primary mechanisms by which this compound exerts its biological activity include:

- DNA Alkylation : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cell death.

- Inhibition of Macromolecule Synthesis : Studies indicate that exposure to carbamic acid derivatives results in dose-dependent inhibition of nucleic acid and protein synthesis .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Toxicity Profile

The toxicity of carbamic acid derivatives has been extensively documented. Key findings include:

- Acute Toxicity : Research indicates significant acute toxicity in various animal models. For example, studies have shown that certain chloroethyl nitrosoureas produce lethal effects at relatively low doses.

- Carcinogenic Potential : Compounds in this class are classified as potential carcinogens due to their ability to cause DNA damage .

Table 1: Summary of Biological Effects

Table 2: Toxicity Data Overview

Case Studies

Several case studies highlight the biological activity and therapeutic potential of carbamic acid derivatives:

- Case Study on Cancer Treatment :

- Animal Model Studies :

Q & A

Basic Research Question

- NMR :

- IR : Nitroso stretch (~1510 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

- MS : ESI-MS in positive mode for [M+H]⁺; monitor chlorine isotope patterns (bis(2-chloroethyl) groups) .

What stability challenges arise under varying pH and temperature, and how are degradation pathways analyzed?

Advanced Research Question

Stability issues :

- Nitroso groups dimerize under heat (>40°C) or light, forming azoxy derivatives.

- Carbamate hydrolysis accelerates in alkaline conditions (pH > 8).

Methodology : - Forced degradation studies : Expose to 0.1M HCl (24h, 60°C), 0.1M NaOH (24h, RT), and UV light (254 nm, 48h).

- Analytical tools : LC-MS/MS to identify degradation products (e.g., bis(2-chloroethyl)amine via carbamate cleavage) .

Q. Degradation Data :

| Condition | Major Degradant | Proposed Pathway |

|---|---|---|

| Alkaline pH | Bis(2-chloroethyl)amine | Carbamate hydrolysis |

| UV light | Azoxy dimer | Nitroso dimerization |

How does lipophilicity influence biological interactions, and how is it experimentally determined?

Advanced Research Question

Lipophilicity (logP) affects membrane permeability and target binding.

- HPLC-derived log k : Use a calibrated C18 column with isocratic elution (e.g., 60% methanol). Calculate logP via the equation: logP = 1.22(log k) + 0.67 .

- Contradictions : Discrepancies between calculated (e.g., ChemAxon) and experimental logP may arise from nitroso group polarization. Validate via octanol-water partitioning .

What mechanisms underlie the biological activity of derivatives like estracyt sodium?

Advanced Research Question

The compound’s derivative, estracyt sodium (a prostate cancer drug), acts as a prodrug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.